3-(4-Methoxy-2-methylphenyl)propan-1-ol
Overview
Description
3-(4-Methoxy-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol It is a derivative of benzenepropanol, characterized by the presence of a methoxy group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in methanol as the solvent. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4-methoxy-2-methylbenzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method allows for efficient conversion of the aldehyde to the alcohol with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination; nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: 3-(4-Methoxy-2-methylphenyl)propanal (aldehyde) or 3-(4-Methoxy-2-methylphenyl)propanoic acid (carboxylic acid).
Reduction: 3-(4-Methoxy-2-methylphenyl)propane (alkane).
Substitution: 3-(4-Bromo-2-methylphenyl)propan-1-ol (brominated product) or 3-(4-Nitro-2-methylphenyl)propan-1-ol (nitrated product).
Scientific Research Applications
3-(4-Methoxy-2-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the primary alcohol group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propan-1-ol: This compound has two methoxy groups on the benzene ring, which may enhance its biological activity compared to 3-(4-Methoxy-2-methylphenyl)propan-1-ol.
3-(4-Methylphenyl)-2-propyn-1-ol: This compound has a triple bond in the propanol chain, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a methyl group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methoxy-2-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-8-11(13-2)6-5-10(9)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDKSIYSGXRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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